molecular formula C7H9NO3 B13485040 2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid

2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid

Cat. No.: B13485040
M. Wt: 155.15 g/mol
InChI Key: YLKLWBAVMVWOCS-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-halo ketones with amides or nitriles in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-8-3-4-11-5/h3-4H,1-2H3,(H,9,10)

InChI Key

YLKLWBAVMVWOCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CO1)C(=O)O

Origin of Product

United States

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